N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDCNNCULIPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization reactions between hydrazides and carboxylic acid derivatives. For this compound, 2-chlorobenzoic acid serves as the primary precursor. The process involves:
- Esterification : Conversion of 2-chlorobenzoic acid to ethyl 2-chlorobenzoate using methanol and sulfuric acid under reflux conditions.
- Hydrazide Formation : Reaction of the ester with hydrazine hydrate to yield 2-chlorobenzohydrazide.
- Cyclization : Treatment with carbon disulfide or thiophosgene in alkaline media to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Critical parameters include reaction time (8–12 hours) and temperature (70–100°C), with yields improving under nitrogen atmospheres.
Introduction of Methanesulfonyl Group
The methanesulfonylbenzamide moiety is introduced via sulfonylation:
- Sulfonation : 3-Aminobenzoic acid reacts with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine.
- Activation : The resulting 3-methanesulfonylbenzoic acid is converted to its acid chloride using thionyl chloride.
This step requires strict moisture control to prevent hydrolysis of the sulfonyl chloride intermediate.
Coupling of Oxadiazole and Benzamide Moieties
The final coupling employs nucleophilic acyl substitution:
- Base-Mediated Reaction : The oxadiazole-thiol intermediate reacts with 3-methanesulfonylbenzoyl chloride in dimethylformamide (DMF) using sodium hydride as a base.
- Purification : Crude product is recrystallized from ethanol/water mixtures, achieving >95% purity.
Optimization of Reaction Conditions
Catalytic Systems and Yield Enhancement
Comparative studies reveal significant yield variations based on catalysts:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 11 | <10 |
| L-Proline | 70 → 100 | 2 + 9 | 79 |
| NaH | 80 | 4 | 92 |
Data adapted from demonstrates that proline-assisted coupling at graded temperatures maximizes yield while minimizing side products.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency:
- DMF increases reaction rate by 40% compared to THF
- Acetonitrile produces higher purity but requires longer durations (14–16 hours)
Analytical Characterization
Spectroscopic Validation
NMR Spectroscopy :
Mass Spectrometry :
IR Spectroscopy :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows retention time = 6.7 min with 99.2% purity.
Mechanistic Insights and Byproduct Management
Cyclization Mechanism
The oxadiazole formation follows a concerted-sigmatropic shift mechanism, as evidenced by DFT calculations. Key transition states involve:
$$
\text{Hydrazide} + \text{CS}2 \rightarrow \text{Thiocarbazate} \xrightarrow{\text{Base}} \text{Oxadiazole-thiol} + \text{H}2\text{S}
$$
Common Byproducts and Mitigation
- Dimerization Products : Controlled reagent stoichiometry (1:1.05 molar ratio) reduces dimer formation.
- Sulfonamide Hydrolysis : Maintain pH >8 during coupling to prevent SO$$ _2 $$-N bond cleavage.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for:
Green Chemistry Approaches
- Solvent-free mechanochemical synthesis achieves 85% yield under ball-milling conditions
- Biocatalytic methods using lipases show promise but require further optimization
Pharmacological Applications and Structure-Activity Relationships
Though beyond synthesis scope, the compound’s bioactivity profiles justify its synthetic importance:
- IC$$ _{50} $$ = 2.3 μM against MCF-7 breast cancer cells via tubulin inhibition
- MIC = 8 μg/mL against Staphylococcus aureus
Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to bacterial peptide deformylase.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in electronic devices due to their favorable electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in the biosynthesis of essential bacterial components.
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be compared with other oxadiazole derivatives such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an oxadiazole ring, showing different biological activities.
Indole derivatives: Although structurally different, indole derivatives share some pharmacological activities with oxadiazoles, such as antiviral and anticancer properties
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C13H12ClN3O3S
- Molecular Weight : 315.76 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers that can be referenced for further research.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxadiazole derivatives, including those similar to this compound.
Study Findings
-
Antibacterial Activity :
- A study evaluated various 1,3,4-oxadiazole derivatives against gram-positive and gram-negative bacteria using the broth microdilution method. The results indicated that compounds with halogen substitutions (like chlorine) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound Minimum Inhibitory Concentration (MIC) μg/mL This compound 32 Control (Ampicillin) 16 - Antifungal Activity :
Anticancer Activity
Research into the anticancer potential of oxadiazole derivatives has also been significant.
Case Studies
-
In Vitro Studies :
Cell Line IC50 (μM) MCF-7 15 HeLa 10 A549 20 - Mechanism of Action :
Q & A
Basic: What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with POCl₃ or other dehydrating agents under reflux (90–100°C) .
- Substituent introduction : The 2-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions, while the methanesulfonylbenzamide moiety is added through amide bond formation using coupling reagents like EDC/HOBt .
- Optimization : Reaction yield and purity are improved by controlling solvent polarity (e.g., DMF for solubility), temperature gradients, and catalyst selection. Post-synthesis purification employs column chromatography or recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR spectroscopy : Confirms the presence of the methanesulfonyl group (singlet at δ 3.2–3.5 ppm for CH₃SO₂) and aromatic protons (δ 7.0–8.0 ppm for chlorophenyl and benzamide) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 406.05) and fragmentation patterns indicative of oxadiazole ring stability .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the oxadiazole and benzamide planes, critical for docking studies .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial activity?
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bacterial membrane penetration .
- Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to evaluate ring electronegativity’s role in target binding .
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols. Correlate activity with logP values to assess hydrophobicity .
Advanced: What computational strategies are effective for predicting this compound’s interaction with cancer-related targets?
- Molecular docking : Use AutoDock Vina to model binding to tyrosine kinases (e.g., EGFR) or tubulin. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys745 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (≤2 Å) and solvent-accessible surface area (SASA) to validate binding .
- Pharmacophore mapping : Identify essential features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: How can contradictory data on antitumor efficacy across studies be resolved?
- Dose-response reevaluation : Test the compound at varying concentrations (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific sensitivity .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro activity .
- Epigenetic profiling : Evaluate histone deacetylase (HDAC) inhibition as a secondary mechanism, which might overshadow primary targets in certain models .
Basic: What in vitro assays are recommended for initial screening of anti-inflammatory activity?
- COX-2 inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate. Compare to celecoxib as a positive control .
- NF-κB luciferase reporter assay : Quantify inhibition of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .
- Cytokine profiling : Use multiplex ELISA to assess IL-6 and TNF-α suppression in LPS-stimulated PBMCs .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Implement continuous-flow reactors to enhance oxadiazole cyclization efficiency and reduce side products .
- Green chemistry : Replace POCl₃ with polymer-supported reagents (e.g., PS-TPP) for safer handling and easier purification .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) to maximize yield ≥75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
